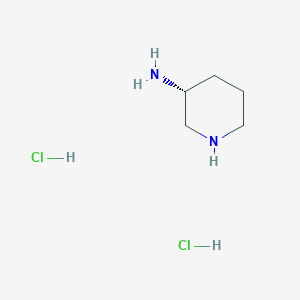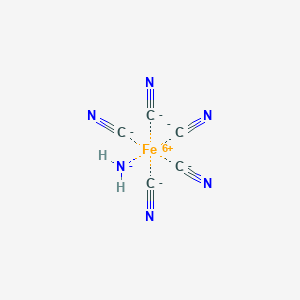
2-Chlor-5-Fluorpyridin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, including compounds similar to 2-Chloro-5-fluoropyridine, involves halogen dance reactions. These methods allow for the selective introduction of halogen atoms into the pyridine ring, providing access to a variety of functionalized pyridines suitable for further chemical manipulations (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoropyridine features a pyridine ring substituted with chlorine and fluorine atoms at the 2nd and 5th positions, respectively. This arrangement influences the electronic distribution within the molecule, impacting its reactivity and interactions with other chemical species. Studies on similar halogenated pyridines have shown that the positions of the halogen atoms play a crucial role in determining the compound's physical and chemical properties.
Chemical Reactions and Properties
2-Chloro-5-fluoropyridine participates in various chemical reactions, including nucleophilic substitution, due to the presence of electronegative halogen atoms that activate the pyridine ring towards nucleophilic attack. Chemoselective amination of similar halogenated pyridines has been demonstrated, showcasing the ability to selectively replace halogen atoms with amino groups under specific conditions (Stroup et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthese fluorierter Pyridine
2-Chlor-5-Fluorpyridin wird bei der Synthese von fluorierten Pyridinen verwendet . Fluoropyridine haben eine verringerte Basizität und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga . Sie weisen interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften aufgrund des Vorhandenseins der starken elektronenziehenden Substituenten im aromatischen Ring auf .
Herstellung von Herbiziden und Insektiziden
This compound kann als Ausgangsmaterial für die Synthese einiger Herbizide und Insektizide verwendet werden . Die Einführung von Fluoratomen in Leitstrukturen ist eine der allgemein nützlichsten chemischen Modifikationen bei der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und ökologischen Eigenschaften .
Synthese von AMPA-Potenziatoren
Die Baltz-Schiemann-Reaktion wurde zur Synthese von 2-Amino-5-Fluorpyridin eingesetzt, einem Ausgangsmaterial für die Synthese von Pyridothiadiazinen-1,1-dioxiden, die als AMPA-Potenziatoren wirken .
Herstellung von fluorierten Kandidaten für Medikamente und Agrochemikalien
Im Laufe von über 50 Jahren wurden viele fluorierte Kandidaten für Medikamente und Agrochemikalien entdeckt, und das Interesse an der Entwicklung fluorierter Chemikalien hat stetig zugenommen . Die hohe Verfügbarkeit der fluorierten synthetischen Bausteine und der effektiven Fluorierungsreagenzien, die weit verbreitete Fluorierungstechnologie und die Akkumulation von grundlegendem und fortgeschrittenem Wissen in der Fluorchemie haben die Entwicklung in diesem Bereich rapide beschleunigt .
Synthese von 5-Fluor-2-Aminopyrimidinen
2-Chlor-5-Fluorpyrimidin kann als Ausgangsmaterial für die Herstellung von 5-Fluor-2-Aminopyrimidinen verwendet werden, indem es mit verschiedenen Aminen in Gegenwart von K2CO3 umgesetzt wird, und zwar über eine C-N-Bindungsbildungsreaktion .
Herstellung von Bildgebungsmitteln für biologische Anwendungen
Synthesewege zu 18F-substituierten Pyridinen, die ein besonderes Interesse als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen darstellen, werden zusammen mit einigen synthetischen Verfahren zur Herstellung von 2-, 3-, 4-Fluorpyridinen und Di- und Polyfluorpyridinen zusammengefasst<a aria-label="1: " data-citationid="e7c1a9c4-3069-46a3-53b7-c74bbf19ecde-32"
Safety and Hazards
2-Chloro-5-fluoropyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
2-Chloro-5-fluoropyridine is a fluorinated building block . It is primarily used in the synthesis of various organic compounds. The specific targets of 2-Chloro-5-fluoropyridine can vary depending on the final compound it is used to synthesize. It is known to affect the respiratory system .
Mode of Action
The mode of action of 2-Chloro-5-fluoropyridine is largely dependent on the specific reactions it is involved in. As a building block, it can participate in various chemical reactions to form complex organic compounds . For instance, it can undergo a series of transformations under basic conditions to form different intermediates .
Biochemical Pathways
2-Chloro-5-fluoropyridine is involved in the synthesis of fluoropyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . The specific biochemical pathways affected by 2-Chloro-5-fluoropyridine would depend on the final compound it is used to synthesize.
Result of Action
The molecular and cellular effects of 2-Chloro-5-fluoropyridine are largely dependent on the specific reactions it is involved in and the final compounds it is used to synthesize. As a building block in the synthesis of various organic compounds, it can contribute to the properties and activities of these compounds .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-fluoropyridine can be influenced by various environmental factors. These can include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific catalysts used . More research is needed to fully understand how these and other environmental factors influence the action of 2-Chloro-5-fluoropyridine.
Eigenschaften
IUPAC Name |
2-chloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-5-2-1-4(7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXQLSFJCIDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382306 | |
| Record name | 2-Chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31301-51-6 | |
| Record name | 2-Chloro-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research papers provided?
A1: The research papers primarily focus on describing novel synthetic processes for producing 3-substituted 2-chloro-5-fluoropyridine or its salts. [, ] For instance, one of the papers, "Methodes de production de 2-chloro-5-fluoropyridine 3-substitue ou de son sel," outlines methods for synthesizing these compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)







![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)

